molecular formula C17H20Cl3N3 B2822355 [2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride CAS No. 1351642-60-8

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride

Cat. No.: B2822355
CAS No.: 1351642-60-8
M. Wt: 372.72
InChI Key: GKEPKFCIEVGXSA-UHFFFAOYSA-N
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Description

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Chlorination and Methylation: The indole core is then chlorinated and methylated at specific positions using reagents like thionyl chloride and methyl iodide.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a suitable alkylating agent.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Alkylating Agents: Methyl iodide, ethyl bromide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-(5-chloro-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine
  • **2-(5-bromo-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine
  • **2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine

Uniqueness

[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the indole core and the presence of the pyridin-4-ylmethyl group. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3.2ClH/c1-12-15(16-10-14(18)2-3-17(16)21-12)6-9-20-11-13-4-7-19-8-5-13;;/h2-5,7-8,10,20-21H,6,9,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEPKFCIEVGXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNCC3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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